9H-fluorene-9,9-diyldibenzene-4,1-diyl bis[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]
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Overview
Description
9H-fluorene-9,9-diyldibenzene-4,1-diyl bis[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core with multiple functional groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of 9H-fluorene-9,9-diyldibenzene-4,1-diyl bis[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate] typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts, organic solvents like dichloromethane, and specific conditions such as controlled temperatures and inert atmospheres .
Industrial production methods for this compound are more complex and involve large-scale synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
9H-fluorene-9,9-diyldibenzene-4,1-diyl bis[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert nitro groups to amines.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the study of various chemical reactions and mechanisms.
Biology: Researchers use this compound to investigate its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 9H-fluorene-9,9-diyldibenzene-4,1-diyl bis[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate] involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar compounds to 9H-fluorene-9,9-diyldibenzene-4,1-diyl bis[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate] include:
9H-Fluorene-9,9-diylbis(4,1-phenyleneoxy-2,1-ethanediyl) dipropanoate: Known for its use in polymer synthesis.
4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline): Used in organic semiconductor applications.
9,9′-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole): Employed in the development of organic light-emitting diodes (OLEDs).
The uniqueness of 9H-fluorene-9,9-diyldibenzene-4,1-diyl bis[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate] lies in its specific functional groups and structural configuration, which provide distinct chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C55H30N4O12 |
---|---|
Molecular Weight |
938.8 g/mol |
IUPAC Name |
[4-[9-[4-[2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carbonyl]oxyphenyl]fluoren-9-yl]phenyl] 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C55H30N4O12/c60-49-43-25-15-31(27-45(43)51(62)56(49)35-7-5-9-37(29-35)58(66)67)53(64)70-39-21-17-33(18-22-39)55(47-13-3-1-11-41(47)42-12-2-4-14-48(42)55)34-19-23-40(24-20-34)71-54(65)32-16-26-44-46(28-32)52(63)57(50(44)61)36-8-6-10-38(30-36)59(68)69/h1-30H |
InChI Key |
KOJKJGPMWSPKDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC(=CC=C7)[N+](=O)[O-])C8=CC=C(C=C8)OC(=O)C9=CC1=C(C=C9)C(=O)N(C1=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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